Superior Enzymatic Specific Activity: 2,3-Pyridinedicarboximide vs. Phthalimide in Biocatalysis
2,3-Pyridinedicarboximide (PDI) demonstrates a significantly higher specific activity for D-hydantoinase compared to the benchmark imide substrate phthalimide (PI). In an engineered E. coli strain (pET3a-hyd/BL21(DE3)) expressing D-hydantoinase, the specific activity for PDI was measured at 0.61 U/(mL × 10 OD600), compared to 0.15 U/(mL × 10 OD600) for PI [1]. This 4-fold difference in catalytic efficiency indicates that PDI is a substantially more favorable substrate for this enzyme.
| Evidence Dimension | Specific enzyme activity (D-hydantoinase) |
|---|---|
| Target Compound Data | 0.61 U/(mL × 10 OD600) |
| Comparator Or Baseline | Phthalimide (PI): 0.15 U/(mL × 10 OD600) |
| Quantified Difference | 4.07-fold higher |
| Conditions | Engineered strain pET3a-hyd/E. coli BL21(DE3); HPLC detection at 254 nm for PDI and 220 nm for PI |
Why This Matters
Higher specific activity translates to faster reaction rates and reduced enzyme loading, a key driver for cost-efficient bioprocess development and procurement of optimized starting materials.
- [1] Niu, L. X., & Xie, L. L. (2022). Simultaneous Determination of Bulky Imides and Their Hydrolyzed Products by D-Hydantoinase with Cyclic-imide-hydrolyzing Activity using HPLC. Applied Biochemistry and Microbiology, 58(1), 57-61. View Source
